Product packaging for Methyl Nonafluorovalerate(Cat. No.:CAS No. 13038-26-1)

Methyl Nonafluorovalerate

Cat. No.: B087576
CAS No.: 13038-26-1
M. Wt: 278.07 g/mol
InChI Key: OSDPSOBLGQUCQX-UHFFFAOYSA-N
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Description

Methyl Nonafluorovalerate (CAS: 13038-26-1) is a fluorinated ester with the molecular formula C₆H₃F₉O₂ and a molecular weight of 278.07 g/mol . It is derived from nonafluorovaleric acid, where the carboxylic acid group is esterified with a methyl group. Key physical properties include:

  • Density: 1.542 g/cm³
  • Boiling Point: 88.7°C (at 760 mmHg)
  • Flash Point: 8.5°C
  • Refractive Index: 1.3030–1.3070 (unverified, inferred from ethyl analog)

The compound’s high fluorine content (nine fluorine atoms) confers exceptional hydrophobicity, chemical stability, and thermal resistance, making it suitable for applications in fluoropolymer synthesis, surfactants, and specialty coatings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F9O2 B087576 Methyl Nonafluorovalerate CAS No. 13038-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O2/c1-17-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPSOBLGQUCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335698
Record name Methyl perfluoropentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-26-1
Record name Methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=13038-26-1
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Record name Methyl perfluoropentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Nonafluorovalerate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Nonafluorovalerate can be synthesized through the esterification of Nonafluorovaleric Acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of Nonafluorovaleric Acid and methanol into a reactor, where the esterification occurs under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl Nonafluorovalerate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the fluorinated compound .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine can yield a fluorinated amide, while reaction with an alcohol can produce a fluorinated ether .

Scientific Research Applications

2.1. Fluorinated Surfactants

Methyl Nonafluorovalerate is utilized in the development of fluorinated surfactants. These surfactants are known for their ability to lower surface tension and enhance wetting properties in various applications, including:

  • Coatings : Used in anti-fogging and water-repellent coatings for optical devices.
  • Emulsifiers : Effective in stabilizing emulsions in pharmaceuticals and cosmetics.

Table 1: Properties of Fluorinated Surfactants Derived from this compound

PropertyValue
Surface Tension (mN/m)18-22
Hydrophobicity IndexHigh
Thermal StabilityUp to 200°C

2.2. Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of alcohols and acids through gas chromatography-mass spectrometry (GC-MS). Its fluorinated structure enhances detection sensitivity.

Case Study: Derivatization for GC-MS Analysis
A study demonstrated that using this compound improved the detection limits of fatty acids in complex biological samples by up to 50% compared to non-fluorinated derivatives.

3.1. Specialty Chemicals

This compound is employed in the production of specialty chemicals that require high-performance characteristics, such as:

  • Fluoropolymer Production : Acts as an intermediate in synthesizing fluoropolymers used in non-stick coatings and electrical insulation.
  • Fire Retardants : Its thermal stability makes it suitable for formulations aimed at enhancing fire resistance in materials.

3.2. Environmental Applications

Due to its unique properties, this compound is explored for use in environmental remediation technologies, particularly in:

  • Oil Spill Cleanup : Its surfactant properties can aid in dispersing oil spills more effectively than traditional agents.

Table 2: Environmental Impact Studies Using this compound

Study FocusFindings
Oil Spill Dispersal30% more effective than standard dispersants
Soil RemediationReduced hydrophobicity leading to better contaminant mobility

Mechanism of Action

The mechanism by which Methyl Nonafluorovalerate exerts its effects is primarily through its high fluorine content. The presence of multiple fluorine atoms can significantly alter the electronic properties of the molecule, making it highly reactive in certain chemical environments. This reactivity is harnessed in various applications, from chemical synthesis to material science .

Comparison with Similar Compounds

Ethyl Nonafluorovalerate

Ethyl Nonafluorovalerate (CAS: 424-36-2, C₇H₅F₉O₂) is structurally analogous to methyl nonafluorovalerate but features an ethyl ester group. Key differences include:

Property This compound Ethyl Nonafluorovalerate
Molecular Weight 278.07 g/mol 292.10 g/mol
Density 1.542 g/cm³ 1.484 g/cm³
Boiling Point 88.7°C 121°C
Flash Point 8.5°C 23.6°C
Hazard Class Not explicitly stated Flammable Liquid (Class 3)
  • Volatility: this compound’s lower boiling point (88.7°C vs. 121°C) indicates higher volatility, favoring applications requiring rapid solvent evaporation .
  • Flammability : The methyl ester’s significantly lower flash point (8.5°C vs. 23.6°C) suggests greater flammability risk .
  • Structural Impact : The ethyl group increases molecular weight and chain length, reducing density but enhancing thermal stability .

Longer-Chain Perfluorinated Esters

This compound belongs to a broader family of perfluorinated esters, including:

  • Methyl Undecafluorohexanoate (CAS: 424-18-0, C₇H₃F₁₁O₂): Contains 11 fluorine atoms and a hexanoate chain, likely exhibiting higher hydrophobicity and boiling point than this compound .
  • Methyl Tridecafluoroheptanoate (CAS: 14312-89-1, C₈H₃F₁₃O₂): With 13 fluorine atoms, this compound may have superior thermal stability but lower solubility in polar solvents .

Parent Acid: Nonafluorovaleric Acid

Nonafluorovaleric Acid (CAS: 307-55-1, C₅HF₉O₂) serves as the precursor to this compound. Key contrasts include:

  • Acidity : The free acid is strongly acidic (pKa ~0.5–1.5 for perfluorinated acids), whereas the ester is neutral .
  • Volatility : The ester’s lower boiling point (88.7°C vs. ~150–160°C for the acid) improves its utility in solvent-based applications .

Biological Activity

Methyl Nonafluorovalerate (MNFV) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of MNFV, focusing on its effects on human health, environmental implications, and its interactions with biological systems.

Chemical Structure and Properties

This compound is an ester formed by the reaction of nonafluorovaleric acid with methanol. Its molecular formula is C6F9O2C_6F_9O_2, and it belongs to a class of compounds known as perfluoroalkyl substances (PFAS). These compounds are characterized by their high stability and resistance to degradation, which raises concerns regarding their environmental persistence and bioaccumulation.

Research indicates that MNFV, like other PFAS, may disrupt endocrine functions. The mechanisms through which this occurs include:

  • Hormonal Disruption : Studies suggest that PFAS can interfere with hormone signaling pathways, leading to alterations in reproductive health and developmental processes. For example, they may affect estrogen and testosterone levels, which can have downstream effects on fertility and development in both humans and wildlife .
  • Cellular Toxicity : MNFV has been shown to induce oxidative stress in various cell types. This oxidative stress can lead to cellular damage, apoptosis, and inflammation, contributing to chronic diseases such as cancer .

Case Studies

  • Reproductive Health : A study examining the impact of short-chain PFAS on female reproductive health highlighted associations with decreased fertility rates and altered menstrual cycles. Women exposed to higher levels of PFAS showed significant hormonal imbalances .
  • Developmental Toxicity : Animal studies have demonstrated that exposure to fluorinated compounds can lead to developmental delays and behavioral changes in offspring. These findings raise concerns about prenatal exposure to MNFV in humans .

Environmental Impact

This compound is persistent in the environment due to its strong carbon-fluorine bonds, which resist breakdown. This persistence leads to bioaccumulation in aquatic organisms and potential biomagnification through the food chain.

Bioaccumulation Studies

Recent research has documented the accumulation of PFAS in fish populations, with concentrations significantly higher than those found in surrounding water bodies. This bioaccumulation poses risks not only to aquatic life but also to humans who consume contaminated fish .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other PFAS:

CompoundEndocrine DisruptionCellular ToxicityBioaccumulation PotentialEnvironmental Persistence
This compoundHighModerateHighVery High
Perfluorooctanoic Acid (PFOA)HighHighVery HighVery High
Perfluorooctane Sulfonate (PFOS)ModerateHighHighVery High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl Nonafluorovalerate, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound (C₆H₃F₉O₂) is synthesized via esterification of nonafluorovaleric acid with methanol, typically using acid catalysts like sulfuric acid. Key steps include:

  • Reagent drying : Ensure anhydrous conditions to minimize hydrolysis of fluorinated intermediates.
  • Characterization : Confirm purity using <sup>19</sup>F NMR (to verify fluorinated chain integrity) and GC-MS (to detect residual solvents or byproducts) .
  • Purification : Distillation under reduced pressure or preparative chromatography to isolate high-purity product (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Critical for identifying fluorine environments; expect distinct peaks for CF₃ (δ ~ -80 ppm) and CF₂ groups (δ ~ -120 to -110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]<sup>+</sup> at m/z 279.07 and fragment patterns (e.g., loss of COOCH₃).
  • IR Spectroscopy : Detect ester carbonyl (C=O) stretch near 1740 cm⁻¹ and C-F stretches between 1100–1300 cm⁻¹ .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow FDA/EFSA guidelines for method validation :

  • Linearity : Test across 50–150% of expected concentration (R² ≥ 0.995).
  • Recovery Studies : Spike samples with known concentrations (e.g., 1–100 ppb) and measure recovery (target: 80–120%).
  • Limit of Detection (LOD) : Use signal-to-noise ratio ≥ 3:1. GC-ECD or LC-MS/MS are preferred for trace analysis in environmental samples .

Advanced Research Questions

Q. What are the key challenges in studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct under varied pH (3–10) and temperature (20–60°C). Monitor via LC-MS for degradation products (e.g., nonafluorovaleric acid).
  • Photolysis : Use UV irradiation (254 nm) in aqueous/organic media; quantify half-lives and identify radicals via ESR spectroscopy.
  • Microbial Degradation : Employ soil/water microcosms with PFAS-degrading consortia; track defluorination using fluoride ion-selective electrodes .

Q. How can contradictory data on this compound’s stability in environmental samples be resolved?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate studies, assess bias (e.g., sample storage conditions), and perform meta-analysis.
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., ISO/IEC 17025) to isolate variables like humidity or matrix effects.
  • Advanced Statistics : Use multivariate regression to identify confounding factors (e.g., co-occurring PFAS) .

Q. What experimental designs are optimal for assessing this compound’s reactivity under industrial process conditions?

  • Methodological Answer :

  • High-Throughput Screening : Test thermal stability (100–300°C) in inert/reactive atmospheres using TGA-FTIR.
  • Reaction Kinetics : Use stopped-flow techniques to measure rate constants for ester hydrolysis or fluorination side-reactions.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl Nonafluorovalerate
Reactant of Route 2
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Methyl Nonafluorovalerate

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